molecular formula C12H22O4 B1588205 2-Butyloctanedioic acid CAS No. 50905-10-7

2-Butyloctanedioic acid

Cat. No.: B1588205
CAS No.: 50905-10-7
M. Wt: 230.3 g/mol
InChI Key: OWCLRJQYKBAMOL-UHFFFAOYSA-N
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Description

2-Butyloctanedioic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is known for its applications in various fields, including organic synthesis, polymer production, and as an intermediate in the manufacture of other chemicals.

Synthetic Routes and Reaction Conditions:

    Hydrogenation Method: One common method for synthesizing this compound involves the hydrogenation of butanedione in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to facilitate the reduction process.

    Diisocyanate Synthesis Method: Another method involves the reaction of butanedione with diisocyanate to produce polyurethane, which can then be hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can further oxidize the compound to produce various derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process converts the carboxyl groups into alcohol groups, forming the corresponding diol.

    Substitution: The compound can participate in substitution reactions, where one or both carboxyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Corresponding diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Butyloctanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of polyesters and other polymers.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the manufacture of coatings, adhesives, and high-performance plastics.

Safety and Hazards

2-Butyloctanedioic acid is classified as causing serious eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The global 2-Butyloctanedioic Acid market size is expected to reach a significant value by 2029, rising at a market growth during the forecast period (2023-2029) . This indicates that this compound has potential future applications and market demand.

Mechanism of Action

The mechanism of action of 2-butyloctanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their structure and function. Additionally, the compound’s hydrophobic alkyl chain can interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

    Octanedioic acid:

    Hexanedioic acid:

    Decanedioic acid:

Uniqueness: 2-Butyloctanedioic acid is unique due to its specific structure, which includes a butyl group attached to the octanedioic acid backbone. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer synthesis and other industrial processes.

Properties

IUPAC Name

2-butyloctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCLRJQYKBAMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424164, DTXSID30965158
Record name Octanedioic acid, 2-butyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyloctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50905-10-7, 149675-91-2
Record name 2-Butyloctanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50905-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedioic acid, 2-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050905107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioic acid, 2-butyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanedioic acid, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyloctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-2-butyloctanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above chiral salt, an organic solvent, an alkaline aqueous medium, and dibutyl 1,6-dicarboxy-hexane are mixed in a vessel. 1.0 equivalents (based upon the moles and equivalents of dibutyl 1,6-dicarboxy-hexane) of alkalizing agent, such as sodium hydroxide, is added, optionally with heating. The hydrolysis is allowed to proceed to completion. The mono-esterified butyl 1,6-dicarboxy-hexane is contained within the aqueous phase. The phases are separated. The aqueous phase is acidified with dilute acid to pH 4.5 with cooling. The butyl 1,6-dicarboxy-hexane is isolated by filtration or extraction with diethyl ether.
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-esterified butyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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